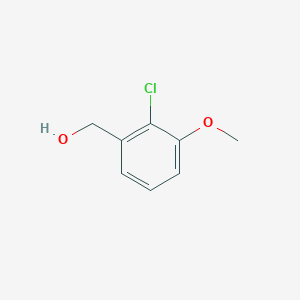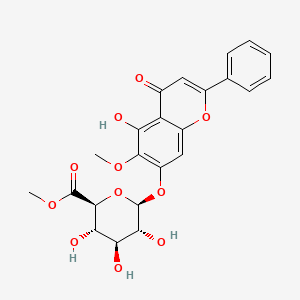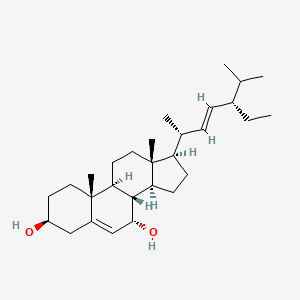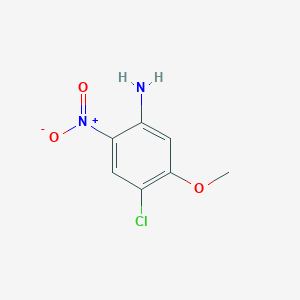
(S)-1-(3-Chlorophenyl)propan-1-amine
Descripción general
Descripción
“(S)-1-(3-Chlorophenyl)propan-1-amine” is a chemical compound that is commonly known as selegiline. It has a molecular formula of C9H12ClN and a molecular weight of 169.65 g/mol .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a propylamine chain substituted at position 3 by a pyridin-2-yl group and a p-chlorophenyl group .Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . More detailed physical and chemical properties such as boiling point, density, and solubility were not found in the search results.Aplicaciones Científicas De Investigación
Chlorophenols in Environmental Science
Chlorophenols, closely related to the chemical structure of (S)-1-(3-Chlorophenyl)propan-1-amine, have been studied extensively for their environmental impact, particularly in the context of Municipal Solid Waste Incineration (MSWI). Chlorophenols are recognized as major precursors to dioxins in chemical and thermal processes. The formation, pathways, and implications of chlorophenols and their derivatives in MSWI highlight the environmental challenges and the necessity for effective pollution control measures (Peng et al., 2016).
Advanced Oxidation Processes for Degradation
Nitrogen-containing compounds, including those structurally similar or related to this compound, pose significant challenges due to their recalcitrant nature. Advanced oxidation processes (AOPs) have shown efficacy in degrading nitrogen-containing compounds, improving water treatment technologies' overall effectiveness. The review of degradation mechanisms offers insights into optimizing conditions for the efficient breakdown of such compounds (Bhat & Gogate, 2021).
Applications in Catalysis
The field of catalysis has also seen applications of compounds related to this compound. Specifically, transition-metal-catalyzed reductive amination processes employing hydrogen highlight the importance of such compounds in synthesizing primary, secondary, and tertiary amines. These processes are crucial for producing fine chemicals, pharmaceuticals, and materials, demonstrating the versatility and utility of this compound and its derivatives in chemical synthesis (Irrgang & Kempe, 2020).
Metal–Organic Frameworks (MOFs)
Amine-functionalized metal–organic frameworks (MOFs) represent another innovative application area. The incorporation of amine functionalities into MOFs enhances their CO2 capture capabilities, owing to the strong interaction between CO2 and the basic amino groups. This review discusses the synthesis, structures, and the potential applications of amine-functionalized MOFs, emphasizing their role in addressing environmental and energy-related challenges (Lin et al., 2016).
Environmental Remediation
Chitosan, a natural polymer with amine groups, has been explored for environmental remediation, demonstrating the relevance of amine functionalities in treating water contamination. The review of chitosan's applications in removing particulate and dissolved contaminants outlines the mechanisms and efficiency of chitosan and its derivatives, including amine-functionalized versions, in purifying water (Guibal et al., 2006).
Safety and Hazards
Propiedades
IUPAC Name |
(1S)-1-(3-chlorophenyl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN/c1-2-9(11)7-4-3-5-8(10)6-7/h3-6,9H,2,11H2,1H3/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLIWCUPYMOIFAV-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=CC=C1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C1=CC(=CC=C1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301281074 | |
| Record name | (αS)-3-Chloro-α-ethylbenzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301281074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1075715-57-9 | |
| Record name | (αS)-3-Chloro-α-ethylbenzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1075715-57-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (αS)-3-Chloro-α-ethylbenzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301281074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1075715-57-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


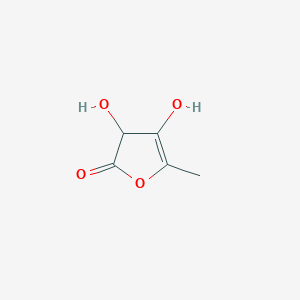
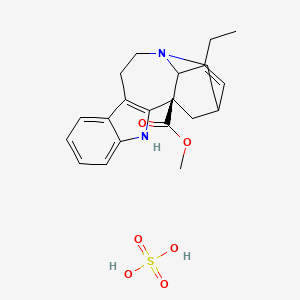
![Tert-butyl 3-carbamoyl-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B1632497.png)
